molecular formula C9H13BrN2S B14861212 2-(4-Methylpiperidin-1-YL)-5-bromothiazole

2-(4-Methylpiperidin-1-YL)-5-bromothiazole

Cat. No.: B14861212
M. Wt: 261.18 g/mol
InChI Key: IGDAFBYJAJIJAB-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-YL)-5-bromothiazole is a heterocyclic compound that contains both a piperidine and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-YL)-5-bromothiazole typically involves the reaction of 4-methylpiperidine with 5-bromothiazole. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-YL)-5-bromothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methylpiperidin-1-YL)-5-bromothiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-YL)-5-bromothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperidin-1-YL)-5-bromothiazole is unique due to its combination of a piperidine and thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13BrN2S

Molecular Weight

261.18 g/mol

IUPAC Name

5-bromo-2-(4-methylpiperidin-1-yl)-1,3-thiazole

InChI

InChI=1S/C9H13BrN2S/c1-7-2-4-12(5-3-7)9-11-6-8(10)13-9/h6-7H,2-5H2,1H3

InChI Key

IGDAFBYJAJIJAB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=C(S2)Br

Origin of Product

United States

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